molecular formula C10H14ClNO3 B6360826 Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl CAS No. 1336889-03-2

Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl

Cat. No.: B6360826
CAS No.: 1336889-03-2
M. Wt: 231.67 g/mol
InChI Key: OBDORQAVVCZMAL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.0662210 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Labelling

Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl is utilized in the synthesis of radioactively labelled compounds. For instance, it's used in the preparation of methyl 4-(2,5-dihydroxybenzylamino)benzoate with specific radioactivity for research in pharmacology and biochemical pathways (Taylor et al., 1996).

2. Pharmacokinetic Studies

This compound has been studied for its pharmacokinetics in animal models. Research shows that after intravenous and oral administrations, it demonstrates specific pharmacokinetic behaviors, which are crucial for understanding its potential therapeutic effects (Xu et al., 2020).

3. Application in Nonlinear Optical Materials

The compound is used in the growth of crystals with potential applications in nonlinear optics (NLO). Research into the doping of these crystals with amino acids has shown improvements in their NLO properties, which is significant for photonic and laser technologies (Selvaraju et al., 2009).

4. Photopolymerization Processes

This compound plays a role in photopolymerization, being used as a component in photoinitiators for various polymerization processes. This application is crucial in the field of materials science and engineering (Guillaneuf et al., 2010).

5. Complexation Studies

The compound is involved in studies related to complexation reactions, such as those with β-cyclodextrin and its derivatives. Understanding these interactions is important for developing drug delivery systems and improving drug solubility and stability (Brown et al., 1993).

6. Corrosion Inhibition

Research indicates the use of this compound in developing new inhibitors against corrosion of metals in acidic media. Such applications are vital in industrial processes, particularly in extending the life of metal components (Arrousse et al., 2021).

Mechanism of Action

Mode of Action

For instance, they can bind to the active site of an enzyme, altering its function and leading to changes in the cell’s biochemical processes .

Biochemical Pathways

The compound may affect several biochemical pathways. In the case of similar compounds, they have been found to influence the synthesis of certain proteins, particularly those involved in bacterial cell division . This can lead to a disruption of normal cell functions and potentially inhibit the growth of bacteria.

Pharmacokinetics

It’s known that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) can significantly impact its efficacy .

Result of Action

The result of the compound’s action can vary depending on its targets and the biochemical pathways it affects. In some cases, it may inhibit the growth of bacteria, while in others, it may alter cellular functions .

Action Environment

The action of Methyl 4-((1S)-1-amino-2-hydroxyethyl)benzoate HCl can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other compounds or substances. For instance, certain conditions may enhance or inhibit the compound’s ability to bind to its targets .

Properties

IUPAC Name

methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDORQAVVCZMAL-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.